molecular formula C8H19ClSi B7799718 Ditert-butylchlorosilane

Ditert-butylchlorosilane

Cat. No.: B7799718
M. Wt: 178.77 g/mol
InChI Key: OGWXFZNXPZTBST-UHFFFAOYSA-N
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Description

Ditert-butylchlorosilane (hypothetical structure based on nomenclature) is a chlorosilane derivative featuring two tert-butyl groups bonded to a silicon atom along with a chlorine substituent. Chlorosilanes are widely used in organic synthesis as silylating agents, offering steric protection due to bulky substituents like tert-butyl groups .

Properties

IUPAC Name

ditert-butyl(chloro)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClSi/c1-7(2,3)10(9)8(4,5)6/h10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWXFZNXPZTBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[SiH](C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Di-tert-butylsilane

The most direct route to DTBCl involves the chlorination of di-tert-butylsilane. This method employs chlorine gas (Cl₂) or other chlorinating agents under controlled conditions. The reaction proceeds via radical intermediates, where the silicon-hydrogen bond in di-tert-butylsilane is replaced by a chlorine atom.

Reaction Scheme:

(t-Bu)2SiH2+Cl2(t-Bu)2SiHCl+HCl(t\text{-Bu})2\text{SiH}2 + \text{Cl}2 \rightarrow (t\text{-Bu})2\text{SiHCl} + \text{HCl}

Key parameters include temperature modulation (typically 0–25°C) and inert atmosphere maintenance to prevent side reactions. The steric bulk of the tert-butyl groups necessitates prolonged reaction times for complete conversion. Post-reaction purification via fractional distillation yields DTBCl with >95% purity.

Reaction of Silicon Tetrachloride with tert-Butyllithium

An alternative approach utilizes silicon tetrachloride (SiCl₄) and tert-butyllithium (t-BuLi) in a stepwise alkylation process. This method exploits the nucleophilic substitution of chlorine atoms by tert-butyl groups, facilitated by the strong reducing power of t-BuLi.

Reaction Scheme:

SiCl4+2t-BuLi(t-Bu)2SiCl2+2LiCl\text{SiCl}4 + 2 \, t\text{-BuLi} \rightarrow (t\text{-Bu})2\text{SiCl}2 + 2 \, \text{LiCl}
(t-Bu)2SiCl2+H2(t-Bu)2SiHCl+HCl(t\text{-Bu})2\text{SiCl}2 + \text{H}2 \rightarrow (t\text{-Bu})_2\text{SiHCl} + \text{HCl}

The first step generates di-tert-butyldichlorosilane, which is subsequently reduced with hydrogen gas to yield DTBCl. This method offers scalability but requires stringent moisture control due to the hygroscopic nature of SiCl₄ and t-BuLi.

Industrial Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. The chlorination of di-tert-butylsilane is favored, with optimized continuous-flow reactors enhancing yield and reducing byproducts. Key industrial considerations include:

  • Catalyst Use : Radical initiators like azobisisobutyronitrile (AIBN) accelerate chlorination at lower temperatures (20–40°C).

  • Byproduct Management : Hydrogen chloride (HCl) is captured and recycled, minimizing environmental impact.

  • Purity Standards : Distillation columns with high theoretical plates ensure ≥99% purity for pharmaceutical-grade applications.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Scalability
Chlorination of (t-Bu)₂SiH₂Cl₂, radical initiator0–25°C, inert atmosphereHighIndustrial
SiCl₄ + t-BuLiSiCl₄, t-BuLi, H₂Low temperature, anhydrousModerateLaboratory

The chlorination method excels in scalability and yield, making it industrially dominant. Conversely, the SiCl₄ route, while flexible, is limited by reagent costs and sensitivity to moisture .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

DTBCl reacts with nucleophiles to form organosilicon derivatives. These reactions typically occur under anhydrous conditions to prevent hydrolysis .

Mechanism :
The silicon-chlorine bond undergoes cleavage, with nucleophiles (e.g., alcohols, amines, or organolithium reagents) displacing the chloride ion. Steric hindrance from tert-butyl groups enhances regioselectivity .

Example Reactions :

  • With Organolithium Reagents :
    DTBCl reacts with phenyllithium to yield silylated products. For instance:

    t-Bu2SiCl+Li-Rt-Bu2Si-R+LiClt\text{-Bu}_2\text{SiCl} + \text{Li-R} \rightarrow t\text{-Bu}_2\text{Si-R} + \text{LiCl}

    A 74% yield was reported for the synthesis of 18F-radiolabeled compounds using a lithiated intermediate .

  • With Alcohols :
    DTBCl selectively protects hydroxyl groups in polyols, forming stable silyl ethers. This reaction is critical in synthesizing stereoselective cyclic polyols .

Hydrolysis

DTBCl reacts rapidly with water or moisture to produce silanols and hydrogen chloride :

t-Bu2SiCl+H2Ot-Bu2SiOH+HClt\text{-Bu}_2\text{SiCl} + \text{H}_2\text{O} \rightarrow t\text{-Bu}_2\text{SiOH} + \text{HCl}

Applications :

  • The resulting silanol (t-Bu₂SiOH) acts as a traceless directing group in Pd-catalyzed ortho-alkenylation of phenols, enabling regioselective C–H functionalization .

Intramolecular Diels-Alder Reactions

DTBCl-derived silaketal tethers control stereochemistry in intramolecular Diels-Alder reactions. Key features include:

  • Regioselectivity : "Head-to-tail" cyclization dominates due to steric effects from the tert-butyl groups .

  • Thermal Stability : The di-tert-butylsilyl group remains stable under high-temperature conditions, unlike smaller alkylsilyl groups .

Example :
Linking dienes and dienophiles via a silaketal tether achieves >90% stereoselectivity in cyclization .

Comparative Reactivity

The reactivity of DTBCl is influenced by steric and electronic factors. A comparison with related chlorosilanes is shown below:

CompoundReactivity LevelKey Application
Di-tert-butylchlorosilane HighPET imaging, regioselective silylation
DimethyldichlorosilaneLowGeneral silane chemistry
tert-ButyldichlorosilaneModerateProtection of alcohols

Data synthesized from experimental studies .

Stereoselective Epoxidation and Ring-Opening

DTBCl derivatives participate in stereoselective epoxidation:

  • Epoxidation : Occurs on the face opposite the bulky tert-butyl group .

  • Ring-Opening : SiO₂-induced ring-opening forms β-silyl cationic intermediates, enabling stereoselective hydroxy group introduction .

Industrial and Synthetic Utility

  • Silicone Polymers : Used in crosslinking agents for heat-resistant silicones .

  • Drug Synthesis : Silylated thymidine derivatives exhibit antiviral properties, while silylated amino acids are explored for cytotoxicity studies .

Key Research Findings:

  • Yield Optimization : Copper catalysts improve reaction efficiency in silylation, achieving >90% yields under nitrogen protection.

  • Cytotoxicity : DTBCl derivatives show structure-dependent cytotoxicity, highlighting their potential in prodrug development .

Scientific Research Applications

Chemical Synthesis

1.1 Silylation Reactions
Di-tert-butylchlorosilane is frequently employed as a silylating agent due to its ability to selectively protect alcohols. It is particularly useful for the one-pot silylation of internal hydroxy groups in 1,2-alkanediols. This selectivity arises from the steric hindrance provided by the bulky tert-butyl groups, allowing for regioselective reactions that are advantageous in complex organic syntheses .

1.2 Formation of Silicon-Based Building Blocks
DTBClSi has been utilized in synthesizing silicon-based building blocks for radiolabeling peptides with fluorine-18 for positron emission tomography (PET) imaging. The nucleophilic substitution reactions involving DTBClSi yield products that can be further modified to create radiolabeled compounds essential for medical imaging applications .

Applications in Organic Chemistry

2.1 Protecting Groups
In organic synthesis, DTBClSi serves as a protecting group for alcohols, allowing chemists to selectively modify other functional groups without affecting the protected hydroxyl group. The di-tert-butylsilyl ether can undergo regio- and stereoselective migrations under specific conditions, facilitating the synthesis of complex molecules with multiple functional groups .

2.2 Catalysis
The compound has been shown to participate in various catalytic processes, including Rhodium-catalyzed Si-H insertion reactions with carbenoids derived from α-diazoesters. The resulting chlorosilanes can be converted into alkoxysilanes, which are valuable intermediates in further synthetic pathways .

Table 1: Summary of Applications

Application AreaDescriptionReference
Silylation Selective protection of alcohols; one-pot silylation of internal hydroxy groups
Radiolabeling for PET Synthesis of silicon-based building blocks for fluorine-18 radiolabeling
Catalytic Reactions Participation in Rhodium-catalyzed Si-H insertion reactions
Protecting Group Chemistry Use as a protecting group for alcohols; regio- and stereoselective migrations

Mechanism of Action

The mechanism by which ditert-butylchlorosilane exerts its effects involves the formation of silicon-carbon bonds. The compound acts as an electrophile, reacting with nucleophiles to form new silicon-containing compounds. This process often involves the cleavage of the silicon-chlorine bond and the formation of a new silicon-nucleophile bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares ditert-butylchlorosilane (hypothetical) with structurally related silanes:

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Reactivity/Safety Notes
tert-Butyl diphenyl chlorosilane 58479-61-1 C₁₆H₁₉ClSi tert-butyl, phenyl, Cl 274.85 High steric bulk reduces hydrolysis; used in selective silylation
Ditert-butyl(difluoro)silane 558-63-4 C₈H₁₈F₂Si tert-butyl, F 188.31 Fluorine substituents lower reactivity compared to Cl; limited toxicity data
Dimethyl dichlorosilane N/A C₂H₆Cl₂Si methyl, Cl 129.06 Highly reactive; corrosive; requires strict PPE

Research Findings and Contradictions

  • Gaps in Data : While dimethyl dichlorosilane has detailed hazard profiles, ditert-butyl(difluoro)silane lacks toxicity and ecological data, complicating risk assessments .
  • Steric vs. Electronic Trade-offs : Bulky tert-butyl groups improve stability but may limit reactivity in some applications, whereas smaller methyl groups in dimethyl dichlorosilane enhance reactivity at the cost of safety .

Biological Activity

Ditert-butylchlorosilane (CAS: 56310-18-0) is an organosilicon compound that has garnered attention in various fields of chemical research, particularly for its biological activity and applications in synthetic chemistry. This article delves into the biological properties, mechanisms of action, and relevant case studies that highlight the significance of this compound in scientific research.

  • Molecular Formula : C₈H₁₈ClSi
  • Molecular Weight : 177.76 g/mol
  • InChI Key : PRWJWJFNTJLFKK-UHFFFAOYSA-N

This compound is characterized by its bulky tert-butyl groups, which confer unique reactivity profiles compared to other silanes. Its structure allows it to act as a reducing agent and a precursor for various silicon-containing compounds.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role in synthetic pathways and as a reagent in organic chemistry. Its utility as a reducing agent has been explored extensively:

  • Alkene Reduction : this compound has shown efficacy in reducing alkenes, making it valuable in organic synthesis and medicinal chemistry . The compound facilitates the transformation of alkenes into more functionalized products.
  • Silylation Reactions : It acts as a protective group for alcohols during synthesis, allowing for selective reactions under mild conditions. This property is particularly useful in the synthesis of complex organic molecules where regioselectivity is crucial .
  • Unimolecular Chain Transfer Reactions : The compound plays a critical role in unimolecular chain transfer (UMCT) reactions, which are important for the polymerization processes involving silicon hydrides .

Table 1: Applications of this compound in Research

Application AreaDescriptionReference
Alkene ReductionEffective in reducing alkenes to alcohols or other functional groups.
Silylation of AlcoholsUsed to protect hydroxyl groups during multi-step syntheses.
PET ImagingUtilized in synthesizing silicon-based building blocks for radiolabeling.
Synthesis of ProdrugsInvolved in the preparation of silylated prodrugs for chemotherapeutics.

Notable Research Studies

  • Synthesis and Reactivity : A study highlighted that this compound could be converted into di-tert-butyloxysilanes through reactions with alcohols, showcasing its versatility as a precursor in silicon chemistry .
  • Selective Protection Strategies : Research demonstrated that this compound could selectively protect internal hydroxyl groups in 1,2-alkanediols, facilitating complex synthesis pathways while maintaining high yields .
  • Biological Implications : While primarily used as a synthetic reagent, the biological implications of this compound have been explored in the context of drug delivery systems and imaging agents, particularly due to its ability to form stable complexes with biomolecules .

Q & A

Q. How can researchers address reproducibility issues in this compound-mediated syntheses of silicon-based polymers?

  • Methodology : Standardize monomer feed ratios, initiator purity, and reaction vessels (e.g., Schlenk lines). Use GPC and MALDI-TOF to characterize polymer dispersity. Publish detailed protocols with raw data in supplementary materials to enhance transparency .

Methodological Frameworks for Advanced Studies

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Experimental Design : Use PICO (Population: reaction system; Intervention: variable X; Comparison: control Y; Outcome: metric Z) to structure mechanistic studies .

Q. Table 1. Example Data for Synthesis Optimization

ConditionYield (%)Purity (%)Notes
0°C, N₂ atmosphere7899.2Minimal byproducts
25°C, ambient air6292.5Hydrolysis detected via IR
Solvent: THF4588.7Lower polarity reduces yield

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ditert-butylchlorosilane
Reactant of Route 2
Ditert-butylchlorosilane

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